6,14-Endoetheno-7-(2-hydroxy-5-methyl-2-hexyl)-tetrahydro-oripavine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,14-Endoetheno-7-(2-hydroxy-5-methyl-2-hexyl)-tetrahydro-oripavine hydrochloride is a synthetic compound that belongs to the class of oripavine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,14-Endoetheno-7-(2-hydroxy-5-methyl-2-hexyl)-tetrahydro-oripavine hydrochloride typically involves multiple steps, including the formation of the oripavine core and subsequent modifications to introduce the endoetheno and hydroxy-hexyl groups. Common reagents used in these reactions may include strong acids, bases, and organic solvents. Reaction conditions often require precise temperature control and extended reaction times to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6,14-Endoetheno-7-(2-hydroxy-5-methyl-2-hexyl)-tetrahydro-oripavine hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to ketones or aldehydes.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of 6,14-Endoetheno-7-(2-hydroxy-5-methyl-2-hexyl)-tetrahydro-oripavine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oripavine: The parent compound, known for its opioid properties.
Thebaine: Another oripavine derivative with similar structural features.
Buprenorphine: A well-known oripavine derivative used as an analgesic.
Uniqueness
6,14-Endoetheno-7-(2-hydroxy-5-methyl-2-hexyl)-tetrahydro-oripavine hydrochloride is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other oripavine derivatives. These modifications can influence its binding affinity, selectivity, and overall biological activity.
Eigenschaften
CAS-Nummer |
74111-36-7 |
---|---|
Molekularformel |
C27H38ClNO4 |
Molekulargewicht |
476.0 g/mol |
IUPAC-Name |
(2S,6R,14R,15S)-19-(2-hydroxy-5-methylhexan-2-yl)-15-methoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol;hydrochloride |
InChI |
InChI=1S/C27H37NO4.ClH/c1-16(2)8-9-24(3,30)19-15-25-10-11-27(19,31-5)23-26(25)12-13-28(4)20(25)14-17-6-7-18(29)22(32-23)21(17)26;/h6-7,10-11,16,19-20,23,29-30H,8-9,12-15H2,1-5H3;1H/t19?,20-,23-,24?,25?,26+,27+;/m1./s1 |
InChI-Schlüssel |
BCKVUABMVNONFM-VQTFNLOBSA-N |
Isomerische SMILES |
CC(C)CCC(C)(C1CC23C=C[C@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)C)OC)O.Cl |
Kanonische SMILES |
CC(C)CCC(C)(C1CC23C=CC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)C)OC)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.